Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2R,4R)-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-5,8,11-13H,6H2,1-2H3/t8-,11-/m1/s1 |
InChI Key |
RBCNCWKJVVSJAY-LDYMZIIASA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C(N1)C=CC(=C2)C)O |
Canonical SMILES |
CC1CC(C2=C(N1)C=CC(=C2)C)O |
Origin of Product |
United States |
Preparation Methods
Classical Condensation of p-Toluidine with Acetaldehyde
One of the earliest and most cited methods for synthesizing this compound involves the reaction of p-toluidine with acetaldehyde under acidic conditions:
Procedure : p-Toluidine (1 mole) is reacted with 2 moles of acetaldehyde in the presence of excess dilute hydrochloric acid at room temperature for at least 18 hours. The reaction mixture is then neutralized with aqueous sodium hydroxide, and the product is extracted with light petroleum (b.p. 60-80 °C).
Outcome : This reaction yields a mixture of isomeric 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ols, with the trans isomer predominating in a ratio of approximately 2:1 over the cis isomer.
Isolation : The product forms a brown crystalline solid upon neutralization and extraction, which can be purified by recrystallization.
-
$$
\text{p-Toluidine} + 2 \text{ Acetaldehyde} \xrightarrow[\text{HCl}]{\text{RT, 18 h}} \text{2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol (mixture of isomers)}
$$
| Reagent | Quantity | Conditions | Product Ratio (trans:cis) | Yield (%) |
|---|---|---|---|---|
| p-Toluidine | 8.9 g (0.08 mol) | Room temp, 18 h, HCl (dil.) | ~2:1 | Not specified (crude) |
| Acetaldehyde | 11 mL (0.21 mol) | |||
| NaOH (30% aqueous) | 22.5 mL | Neutralization | ||
| Light petroleum (60-80 °C) | 40 mL | Extraction |
This method is well-established and provides a straightforward route to the target compound, albeit as a mixture of stereoisomers that require further separation if pure trans isomer is desired.
Benzoylation and Crystallization for Isomer Separation
To isolate and characterize the trans isomer, benzoylation of the crude mixture is employed:
Procedure : The crude this compound is dissolved in pyridine, and benzoyl chloride is added dropwise. After stirring, the mixture is poured into dilute aqueous sodium hydroxide, and the organic layer is separated.
Outcome : This yields a mixture of mono- and di-benzoylated derivatives, which can be separated by recrystallization and trituration to isolate the trans isomer as crystalline solids.
Significance : This step aids in the purification and structural confirmation of the trans isomer via X-ray crystallography and NMR analysis.
| Reagent | Quantity | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| This compound | 1.01 g (5.7 mmol) | Pyridine, benzoyl chloride, room temp, 1 h | Mono- and di-benzoylated derivatives | ~60% (after recrystallization) |
This benzoylation method is crucial for obtaining pure trans isomer crystals for further study.
Cyclization of N-Benzyl-3-anilinopropanamides
Another synthetic route involves cyclization of substituted N-benzyl-3-anilinopropanamides:
Procedure : N-Benzyl-3-anilinopropanamide derivatives are treated with acetic anhydride under reflux, followed by workup and purification.
Outcome : This leads to ring closure forming 4-hydroxy-4-N-benzyl-1,2,3,4-tetrahydroquinoline derivatives, which can be further modified to yield the target compound.
Yields : Up to 69% for cyclized products.
| Starting Material | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| N-Benzyl-3-anilinopropanamide | Acetic anhydride | Reflux, 30 min | 4-Hydroxy-4-N-benzyl-1,2,3,4-tetrahydroquinoline | Up to 69% |
This method is useful for preparing functionalized tetrahydroquinolines with potential for further derivatization.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Product Features | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed condensation | p-Toluidine + Acetaldehyde + HCl, RT, 18 h | Mixture of trans/cis isomers | Simple, classical method | Requires isomer separation |
| Benzoylation purification | Benzoyl chloride + Pyridine | Pure trans isomer derivatives | Enables crystallization and analysis | Additional step, uses benzoyl chloride |
| Borrowing hydrogen catalysis | 2-Aminobenzyl alcohol + secondary alcohol + Mn catalyst, 120 °C | Selective tetrahydroquinolines | Atom-efficient, green chemistry | Requires catalyst and optimization |
| Cyclization of N-benzyl-3-anilinopropanamides | Acetic anhydride, reflux | 4-Hydroxy-4-N-benzyl derivatives | Good yields, functionalized products | Multi-step, requires precursor synthesis |
Research Findings and Notes
The classical condensation method remains the most direct and widely used approach for synthesizing this compound, but it produces isomeric mixtures requiring further purification.
Benzoylation and recrystallization are effective for isolating the trans isomer and confirming its structure via X-ray crystallography.
Borrowing hydrogen catalysis offers a modern, sustainable alternative for tetrahydroquinoline synthesis, with potential for adaptation to substituted derivatives like the 2,6-dimethyl compound.
Cyclization of N-benzyl-3-anilinopropanamides provides access to functionalized tetrahydroquinolines, useful for further chemical modifications.
The stereochemistry of the product is influenced by reaction conditions and the nature of substituents, with trans isomers favored under acidic condensation conditions.
Chemical Reactions Analysis
Acid-Catalyzed Methanolysis
The trans isomer undergoes methanolysis in acidic media (DCl/D₂O in methanol-d₄) to form trans-4-methoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline as the kinetic product .
| Starting Material | Reagents/Conditions | Product | Yield | Selectivity (trans:cis) | Reference |
|---|---|---|---|---|---|
| trans-2,6-Dimethyl...-4-ol | DCl/D₂O, methanol-d₄, RT | trans-4-Methoxy derivative | 85% | 2.5:1 |
Key Observations :
-
Kinetic Control : The trans-methoxy product dominates initially due to lower activation energy.
-
Thermodynamic Control : Prolonged reaction time shifts the ratio toward the cis isomer (not observed in this case) .
Disproportionation Reactions
Under strong acid conditions (e.g., H₂SO₄), trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes disproportionation to yield 2,6-dimethylquinoline and 2,6-dimethyl-1,2,3,4-tetrahydroquinoline .
| Reaction Conditions | Products Formed | Yield Distribution | Reference |
|---|---|---|---|
| H₂SO₄, 25°C, 24 hrs | 2,6-Dimethylquinoline + 2,6-Dimethyl-THQ | 3:1 ratio |
Mechanism :
-
Oxidation : The hydroxyl group is oxidized, leading to aromatization of the tetrahydroquinoline ring.
-
Reduction : Concurrent reduction of the imine intermediate regenerates the tetrahydro form.
Functionalization at the Hydroxyl Group
The C4 hydroxyl group participates in nucleophilic substitution and protection/deprotection reactions:
Acetylation
Treatment with acetic anhydride yields trans-4-acetoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline :
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acetic anhydride, reflux | trans-4-Acetoxy derivative | 92% |
Benzoylation
Reaction with benzoyl chloride forms trans-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline , a precursor for X-ray crystallography studies .
Cyclization and Rearrangements
In the presence of Lewis acids (e.g., TiO₂), this compound undergoes photochemical cyclization to form polycyclic derivatives .
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| TiO₂, ethanol, UV light | 4-Ethoxy-2,7-dimethyl-THQ | 71% |
Mechanism :
Scientific Research Applications
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a tetrahydroquinoline derivative with potential applications in diverse scientific fields . Research has explored its synthesis, stereochemistry, and biological activities, revealing its role as an intermediate in synthesizing various compounds with antibacterial, antiparasitic, and antiproliferative properties .
Synthesis and Stereochemistry
The synthesis of this compound involves reacting p-toluidine with acetaldehyde in the presence of hydrochloric acid, yielding a mixture of cis and trans isomers .
Configurational and conformational assignments have been determined through NMR spectroscopic measurements and single-crystal X-ray crystallographic analyses . The stereochemistry of derivatives, including N-benzoyl and N,O-dibenzoyl compounds, has been elucidated to understand the spatial arrangement of atoms and groups within the molecule .
Tetrahydroquinoline derivatives exhibit a range of biological activities, making them valuable in pharmaceutical and agricultural applications .
- Antimicrobial Activity: Research indicates that certain tetrahydroquinoline derivatives exhibit bacteriostatic activity against Citrobacter freundii, Haemophilus influenzae, and S. pneumoniae isolates, as well as antileishmanial activity against Leishmania major promastigotes .
- Antiproliferative Activity: Some derivatives have demonstrated significant antiproliferative activity against MCF-7, HCT-116, and HepG2 cell lines, suggesting potential applications in cancer research .
- Pharmaceutical Applications: Tetrahydroquinolines are used as active components in various types of dyes and have applications as pesticides, antioxidants, and corrosion inhibitors .
Derivatives and Analogues
The compound serves as a building block for synthesizing novel 2,5-disubstituted 1,3,4-oxadiazole derivatives, which have shown anti-oxidation and anti-inflammatory properties . Additionally, it is used in synthesizing [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, some of which exhibit anti-proliferative effects on melanoma and other cancer cell lines .
Microbiological Transformations
Microbial transformations of N-substituted 2-methylated 1,2,3,4-tetrahydroquinolines with fungi like Aspergillus niger and Cunninghamella elegans yield products such as cis-1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol . These transformations are essential in creating diverse chemical structures with potential biological activities .
Mechanism of Action
The mechanism of action of trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of biologically active derivatives . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cis-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol
- Structural Differences : The cis-isomer shares the same molecular formula as the trans-isomer but differs in stereochemistry at positions 1 and 3. X-ray crystallography confirms that the trans-isomer adopts a chair-like conformation with axial hydroxyl and methyl groups, while the cis-isomer exhibits equatorial orientations .
- Reactivity : Under Schotten-Baumann conditions, the cis-isomer predominantly forms N-benzoyl derivatives, whereas the trans-isomer yields N,N'-dibenzoyl derivatives. This divergence highlights the influence of stereochemistry on reaction pathways .
- Stability : The trans-isomer demonstrates greater thermal stability in crystalline form due to reduced steric strain between the axial methyl and hydroxyl groups .
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one
- Structural Differences: This compound features a ketone group at position 4 and a methyl group at position 2, with a saturated 5,6,7,8-tetrahydroquinoline backbone. Unlike the hydroxyl group in the target compound, the ketone enhances electrophilicity at position 4 .
- Synthesis: Prepared via high-performance liquid chromatography (HPLC) and validated using liquid chromatography-mass spectrometry (LC-MS) and NMR. The absence of stereocenters simplifies its synthesis compared to the trans/cis isomers of tetrahydroquinolin-4-ol .
- Applications : Primarily used as an intermediate in alkaloid synthesis, leveraging its ketone group for nucleophilic additions .
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol Derivatives
- Structural Differences: These compounds belong to the isoquinoline class, with methoxy substituents at positions 6 and 5. The isoquinoline scaffold differs from the quinoline backbone in ring connectivity, altering electronic properties and biological activity .
- Biological Relevance : Such derivatives are prevalent in natural alkaloids (e.g., papaverine analogs) but lack direct comparative data on physicochemical properties relative to the target compound .
Quaternized Poly(2,6-dimethyl-1,4-pyrrolidone) (QPPO)
- Structural Differences: A polymer with 2,6-dimethyl groups on a pyrrolidone backbone, quaternized to enhance ionic conductivity.
Comparative Data Table
Key Findings
- Stereochemical Influence: The trans/cis configuration of tetrahydroquinolin-4-ol derivatives dictates reactivity and stability, with the trans-isomer favoring dibenzoylation due to reduced steric hindrance .
- Functional Group Effects: The hydroxyl group in the target compound enables derivatization (e.g., benzoylation), while the ketone in 2-methyl-5,6,7,8-tetrahydroquinolin-4-one facilitates electrophilic reactions .
- Structural Analog Limitations: Compounds like 6,7-dimethoxy-tetrahydroisoquinolin-4-ol lack direct comparative data but highlight the role of ring systems (quinoline vs. isoquinoline) in modulating bioactivity .
Biological Activity
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol (THQ) is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has a molecular formula of C_{12}H_{15}N and a molecular weight of approximately 175.25 g/mol. The compound features a tetrahydroquinoline structure characterized by a fused six-membered nitrogen-containing ring and a five-membered ring. The presence of hydroxyl (-OH) and dimethyl groups enhances its reactivity and biological activity.
Biological Activities
This compound exhibits a variety of biological activities:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its antioxidant capabilities.
- Analgesic Effects : Related tetrahydroquinoline derivatives have been noted for their analgesic properties, suggesting similar potential for THQ .
- Antimicrobial Activity : Studies indicate that THQ may possess antimicrobial properties against various pathogens .
- Cytotoxicity : Research has demonstrated that THQ can exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Typically involves the reaction between p-toluidine and acetaldehyde in the presence of an acid catalyst .
- Microbial Transformations : The compound can also be synthesized via microbial transformations using fungi such as Aspergillus niger and Cunninghamella elegans, which yield various derivatives through biotransformation processes .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant activity of THQ using DPPH radical scavenging assays. Results indicated that THQ exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid. The IC50 value was determined to be lower than that of many known antioxidants.
Case Study 2: Cytotoxic Effects
In vitro studies on human cancer cell lines demonstrated that THQ induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways leading to cell death. This suggests its potential use in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-pyrrole | Contains a five-membered nitrogen ring | Exhibits different reactivity due to the pyrrole structure |
| 1-Aminoisoquinoline | Fused bicyclic structure with an amino group | Known for its role in various biological systems |
| 4-Hydroxyquinoline | Hydroxylated derivative of quinoline | Displays distinct biological activities |
| 3-Methylquinoline | Methylated quinoline derivative | Used as a precursor in various synthetic pathways |
This compound is unique due to its specific arrangement of substituents which influence its reactivity and biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to produce trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol, and how are intermediates characterized?
- Answer : Synthesis typically involves chlorination of precursors like l-acetyl-2,2,6-trimethyl-l,2-dihydroquinoline, yielding intermediates that are initially oily and require spectroscopic characterization (e.g., NMR, IR). For unambiguous stereochemical determination, X-ray crystallography (using Mo Kα radiation, λ = 0.71069 Å) and software like SHELXS-86/SHELXL-97 are critical. Recrystallization is often necessary to stabilize intermediates for structural analysis . Pyrolysis of triacetoxyoctane derivatives at 450–475°C, with or without acid catalysts (e.g., KHSO₄), is another route, where product ratios depend on reaction conditions .
Q. Which spectroscopic techniques resolve ambiguities in stereochemistry for non-aromatic rings in this compound?
- Answer : While NMR and IR provide basic structural insights, non-aromatic ring stereochemistry often requires X-ray crystallography. For example, boat conformations and hydrogen bonding networks (d(OH-Ol) = 1.72 Å) in crystal structures are resolved using diffraction data processed via SHELX suites .
Q. How is the crystal structure of this compound derivatives determined, and what structural insights are revealed?
- Answer : Single-crystal X-ray diffraction (e.g., Rigaku AFC6R diffractometer) identifies conformational features like boat-shaped rings and hydrogen-bonded helical chains (d(Ol-Ol) = 2.697 Å). Displacement parameters and torsion angles derived from ORTEPn calculations further validate molecular geometry .
Advanced Research Questions
Q. How do acid catalysts influence product distribution during precursor pyrolysis?
- Answer : Acid catalysts (e.g., KHSO₄, p-toluenesulfonic acid) shift product ratios by stabilizing carbocation intermediates. For instance, ’s Table I shows that without catalysts, trans-2,6-dimethyl-1,3-octadien-8-yl acetate dominates (70–75%), but acids favor dienyl acetates (e.g., trans/cis-2,6-dimethyl-2,4-octadien-8-yl acetate). Oxalic acid, however, promotes mono-diene formation, highlighting catalyst-specific pathways .
Q. What conformational dynamics are observed in solid-state structures, and how do substituents modulate them?
- Answer : Electron-withdrawing groups (e.g., trifluoromethyl) enforce axial positioning of heteroatoms (e.g., phosphorus in dioxaphosphorinanes) via electronic effects. In tetrahydroquinolinols, boat conformations are stabilized by intramolecular hydrogen bonds (d(OH-Ol) = 1.72 Å). Substituent electronic properties and non-covalent interactions critically dictate molecular packing and stability .
Q. How can kinetic data for related compounds inform reaction mechanisms or stability studies?
- Answer : Temperature-dependent kinetic studies (e.g., ’s Tables A-1–A-5) reveal activation parameters for dimerization or degradation. For example, Arrhenius plots of 3,6-dimethyl-1,2-xylylene dimerization rates at 24–44.9°C in acetonitrile can extrapolate shelf-life or reaction scalability under varying thermal conditions .
Q. What strategies address discrepancies in stereochemical outcomes during cyclization reactions?
- Answer : Contradictions arise from differing acid strengths or kinetic/thermodynamic control. For example, trans-2,6-dimethyl-1,3-octadien-8-ol cyclizes quantitatively to rosoxides under mild acid, while cis isomers require harsher conditions and yield byproducts like hydroxyrosoxides. Systematic screening of acid catalysts (e.g., oxalic acid vs. p-toluenesulfonic acid) clarifies pathway dependencies .
Q. How do hydrogen bonding and stacking interactions influence crystallization and stability?
- Answer : Hydrogen bonds (e.g., d(OH-Ol) = 1.72 Å) and π-stacking (3.58 Å spacing in dioxaphosphorinanes) stabilize crystal lattices. These interactions are critical for recrystallization efficiency and polymorph control, as seen in helical chain formation along the b-axis in tetrahydroquinolinol derivatives .
Methodological Notes
- Data Contradiction Analysis : Conflicting stereochemical results often stem from unoptimized reaction conditions. For example, highlights how catalyst choice (KHSO₄ vs. oxalic acid) alters diene/dienyl acetate ratios, necessitating controlled replicate experiments.
- Experimental Design : When isolating trans isomers, combine chromatography (TLC/HPLC) with crystallography to verify purity. For kinetic studies, use flow NMR (as in ) to monitor real-time dimerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
